3-Acetyl-5-ethylsalicylic acid
Description
3-Acetyl-5-ethylsalicylic acid is a derivative of salicylic acid, featuring an acetyl group at the 3-position and an ethyl group at the 5-position of the aromatic ring. This structural modification distinguishes it from common salicylic acid derivatives like aspirin (acetylsalicylic acid) and sulfosalicylic acid.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-acetyl-5-ethyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
OKOQQDYBRNXGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(=O)O)O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl-Substituted Salicylates
- Ethyl 5-Nitro Salicylate : Contains a nitro group at the 5-position and an ethyl ester. The nitro group introduces strong electron-withdrawing effects, increasing acidity compared to 3-acetyl-5-ethylsalicylic acid. Applications include intermediates in pharmaceutical synthesis, whereas the acetyl-ethyl variant may prioritize anti-inflammatory or analgesic properties .
- Hexyl Salicylate: A longer alkyl chain (hexyl) ester. The SCCS notes that alkyl chain length inversely correlates with dermal absorption rates; thus, 3-acetyl-5-ethylsalicylic acid’s shorter ethyl group may offer faster systemic absorption compared to hexyl derivatives .
Acetylated Salicylic Acid Derivatives
- 5-Acetylsalicylic Acid () : Lacks the ethyl group, resulting in reduced steric hindrance. This difference may alter binding affinity to cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drugs.
- Methyl 5-Acetylsalicylate () : Features a methyl ester instead of a free carboxylic acid. This modification enhances volatility and may reduce gastrointestinal irritation but could limit solubility in aqueous environments compared to the free acid form of 3-acetyl-5-ethylsalicylic acid.
Functional Group Variants
- Sulfosalicylic Acid () : Contains a sulfonic acid group at the 5-position, drastically increasing acidity (pKa ~1.3) and water solubility. In contrast, 3-acetyl-5-ethylsalicylic acid’s acetyl and ethyl groups render it more lipophilic, favoring applications in topical formulations or lipid-rich environments.
- 5-Methylsalicylic Acid (): A methyl group at the 5-position simplifies the structure, reducing synthetic complexity.
Q & A
Q. What ethical considerations apply to studies involving 3-Acetyl-5-ethylsalicylic acid, particularly in pharmacological contexts?
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